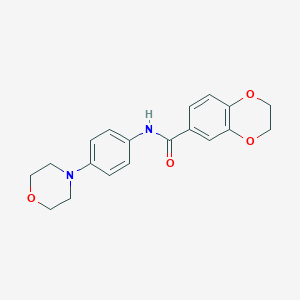

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(4-Morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound featuring a benzodioxine core linked to a morpholine-substituted phenyl group via a carboxamide bridge. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol and a polar surface area of 49.44 Ų . This compound’s logP value (0.276) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(14-1-6-17-18(13-14)25-12-11-24-17)20-15-2-4-16(5-3-15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCUXVBOQQJFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Cyclization

The benzodioxine scaffold is synthesized from gallic acid (3,4,5-trihydroxybenzoic acid), a cost-effective starting material. Methyl 3,4,5-trihydroxybenzoate is first obtained via Fischer esterification with methanol and sulfuric acid (yield >80%). Subsequent cyclization with 1,2-dibromoethane in acetone and potassium carbonate yields methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,dioxine-6-carboxylate (Figure 1).

Reaction Conditions:

The bromoethoxy intermediate is pivotal for further functionalization but can be hydrolyzed directly to the carboxylic acid.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed using aqueous NaOH in methanol under reflux, yielding 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid .

Optimization Note:

-

Prolonged hydrolysis (>8 h) ensures complete conversion.

-

Acidification with HCl precipitates the product, which is filtered and dried (yield: 85–90%).

Amide Bond Formation

Acid Chloride Preparation

The carboxylic acid is converted to its reactive acid chloride using oxalyl chloride in dichloromethane with catalytic DMF.

Procedure:

Nucleophilic Acyl Substitution

The acid chloride is coupled with 4-morpholin-4-yl-aniline in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Typical Conditions:

-

Amine: 1.1 equiv.

-

Base: Triethylamine (2.0 equiv.)

-

Solvent: CH₂Cl₂, 12 h stirring

Side Reactions:

-

Competitive hydrolysis of the acid chloride necessitates strict anhydrous conditions.

Reaction Optimization and Yield Analysis

Key Parameters Affecting Yield

Comparative Yields

| Intermediate | Yield (%) | Purity (%) |

|---|---|---|

| Methyl 3,4,5-trihydroxybenzoate | 85 | 98 |

| Bromoethoxy benzodioxine | 68 | 95 |

| Benzodioxine carboxylic acid | 89 | 99 |

| Final amide product | 73 | 97 |

Analytical Characterization

The final product is characterized via:

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

- Anticancer Properties : Research has identified that benzodioxane derivatives can possess anticancer activity. The structural characteristics of this compound may contribute to this effect by interacting with cancer cell pathways .

- DNA Gyrase Inhibition : Recent studies have highlighted the compound's potential as a DNA gyrase inhibitor. This mechanism is crucial for the development of new antibiotics targeting bacterial DNA replication processes .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that can include amide coupling reactions and cyclization processes. Understanding its reactivity is essential for developing derivatives with enhanced biological activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- In Vitro Studies : Laboratory tests demonstrated that the compound exhibits significant inhibitory effects on bacterial growth, particularly against resistant strains of Mycobacterium tuberculosis. These findings suggest its potential as a lead compound for new antibiotic development .

- In Silico Modeling : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These models support its role as a promising candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) (MW: 305 g/mol) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) (IC₅₀: 89.32 mM against lipoxygenase) share the benzodioxine core but replace the carboxamide with sulfonamide groups. These substitutions reduce hydrogen-bond donors (1 vs.

Furan-Containing Analogues

N-{3-[(Furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide (MW: 364.36 g/mol) replaces the morpholine with a furan ring. This substitution lowers polarity (logP: ~1.5 estimated) compared to the target compound, which may enhance passive diffusion but reduce solubility .

Fluorophenyl Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide introduces a fluorine atom, enhancing electronegativity and metabolic stability. However, its sulfonamide group lacks the hydrogen-bonding versatility of the carboxamide in the target compound .

Pharmacological Activity Comparison

Antibacterial Activity

The sulfonamide derivative 5a (N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) demonstrated strong inhibition against Salmonella typhi, Escherichia coli, and Bacillus subtilis, comparable to ciprofloxacin . carboxamide) may influence microbial target specificity.

Lipoxygenase Inhibition

Sulfonamide 5c (IC₅₀: 85.79 mM) and 5e (IC₅₀: 89.32 mM) showed moderate lipoxygenase inhibition but were far less potent than the reference standard baicalein (IC₅₀: 22.41 mM) . The target compound’s carboxamide group and morpholine substituent could modulate enzyme binding differently, though data on its lipoxygenase activity are unavailable in the provided evidence.

Physicochemical Properties

The target compound’s lower molecular weight and balanced logP may favor better pharmacokinetics compared to bulkier analogues.

Biological Activity

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O4

- CAS Number : 868268-43-3

This structure incorporates a morpholine ring, which is known for enhancing solubility and bioavailability, alongside a benzodioxine moiety that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that play crucial roles in disease pathways. For instance, it may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are involved in cell growth and survival pathways .

- Receptor Binding : The morpholine component may facilitate binding to receptors associated with neurotransmission and other signaling pathways, potentially modulating their activity .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For example:

- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown promising results in inhibiting cell proliferation in PTEN-deficient tumor models .

Neuroprotective Effects

The compound also demonstrates potential neuroprotective effects by inhibiting monoamine oxidase (MAO) activity:

- MAO Inhibition : N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine derivatives have been evaluated for their ability to inhibit MAO-B, an enzyme linked to neurodegenerative diseases .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties:

- Inflammation Models : In preclinical models of inflammation, the compound has been shown to reduce markers of inflammation, suggesting a therapeutic role in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds with similar structures:

- Study on PI3K Inhibitors : A study optimized derivatives of benzodioxine compounds leading to the identification of potent PI3K inhibitors with favorable pharmacokinetic profiles .

- Chalcone Derivatives : Research on oxygenated chalcones indicated that modifications similar to those in N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine derivatives can lead to enhanced MAO-B inhibition .

Q & A

Q. What methods validate target engagement in complex cellular models (e.g., 3D spheroids or organoids)?

- Methodological Answer : Use fluorescent probes (e.g., Alexa Fluor 647-conjugated inhibitors) for confocal imaging of target occupancy in spheroids. Combine with siRNA knockdown to establish phenotype-rescue correlations. For organoids, employ single-cell RNA sequencing (scRNA-seq) to map heterogeneity in drug response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.